[1-(3-Methoxypropyl)cyclobutyl]methanol
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Overview
Description
[1-(3-Methoxypropyl)cyclobutyl]methanol: is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . This compound is characterized by a cyclobutyl ring substituted with a methoxypropyl group and a methanol group. It is used in various chemical and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Methoxypropyl)cyclobutyl]methanol typically involves the reaction of cyclobutylmethanol with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Methoxypropyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclobutylmethanol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Alkyl halides, amines in the presence of a base like NaOH or K2CO3.
Major Products Formed:
Oxidation: Cyclobutylmethanol derivatives like cyclobutylcarboxylic acid.
Reduction: Cyclobutylmethanol.
Substitution: Various substituted cyclobutylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [1-(3-Methoxypropyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the methoxy group is replaced by other functional groups. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific pathways and targets depend on the nature of the reaction and the conditions employed .
Comparison with Similar Compounds
Cyclobutylmethanol: Lacks the methoxypropyl group, making it less reactive in certain substitution reactions.
3-Methoxypropyl alcohol: Lacks the cyclobutyl ring, resulting in different chemical properties and reactivity.
Cyclobutanol: Similar cyclobutyl ring but lacks the methoxypropyl group, leading to different reactivity patterns.
Uniqueness:
- The presence of both the cyclobutyl ring and the methoxypropyl group in [1-(3-Methoxypropyl)cyclobutyl]methanol imparts unique reactivity and chemical properties.
- Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
[1-(3-methoxypropyl)cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-11-7-3-6-9(8-10)4-2-5-9/h10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUXZOWKAMSVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1(CCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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